1-(furan-2-ylcarbonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-4-carboxamide
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Overview
Description
1-(furan-2-ylcarbonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-4-carboxamide is a complex organic compound that features a combination of furan, tetrahydrofuran, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylcarbonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the furan and tetrahydrofuran derivatives, followed by their coupling with piperidine derivatives under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch processing. These methods are optimized to maximize yield and minimize waste, often employing advanced purification techniques like chromatography and crystallization to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylcarbonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The piperidine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
1-(furan-2-ylcarbonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(furan-2-ylcarbonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and piperidine derivatives, such as:
- 1-(furan-2-ylcarbonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
- 1-(furan-2-ylcarbonyl)piperidin-4-one
Uniqueness
1-(furan-2-ylcarbonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-4-carboxamide is unique due to its combination of furan, tetrahydrofuran, and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C23H27N3O5 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H27N3O5/c27-21(16-9-11-26(12-10-16)23(29)20-8-4-14-31-20)25-19-7-2-1-6-18(19)22(28)24-15-17-5-3-13-30-17/h1-2,4,6-8,14,16-17H,3,5,9-13,15H2,(H,24,28)(H,25,27) |
InChI Key |
KHKJCICCCROCIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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